molecular formula C9H9BrClN B2387023 8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 1528436-85-2

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2387023
CAS No.: 1528436-85-2
M. Wt: 246.53
InChI Key: KMCZSPFRQATJFC-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C₉H₉BrClN It is a derivative of tetrahydroisoquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and chlorination of tetrahydroisoquinoline. One common method includes the use of bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective substitution at the desired positions on the tetrahydroisoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds.

Scientific Research Applications

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
  • 8-Chloro-6-bromo-1,2,3,4-tetrahydroisoquinoline
  • 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Uniqueness

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms at distinct positions on the tetrahydroisoquinoline ring can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCZSPFRQATJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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